molecular formula C22H20O4 B14736196 2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid CAS No. 5472-43-5

2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid

Cat. No.: B14736196
CAS No.: 5472-43-5
M. Wt: 348.4 g/mol
InChI Key: ZWGVQLGYUMKFFA-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid is an organic compound with a complex structure that includes methoxy groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the methoxy groups to hydroxyl groups or other oxidized forms.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 2-Methylbenzoic acid
  • 4-Chlorobenzoic acid

Uniqueness

2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid is unique due to its dual methoxy substitution on the phenyl rings, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

5472-43-5

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(2-methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid

InChI

InChI=1S/C22H20O4/c1-25-16-13-11-15(12-14-16)21(19-9-5-6-10-20(19)26-2)17-7-3-4-8-18(17)22(23)24/h3-14,21H,1-2H3,(H,23,24)

InChI Key

ZWGVQLGYUMKFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3OC

Origin of Product

United States

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